2-(4-Butoxyphenyl)pyrimidin-5-amine
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Overview
Description
2-(4-Butoxyphenyl)pyrimidin-5-amine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a butoxyphenyl group attached to the pyrimidine ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 2-(4-Butoxyphenyl)pyrimidin-5-amine can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate. Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate .
Chemical Reactions Analysis
2-(4-Butoxyphenyl)pyrimidin-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, ammonium acetate, and dimethylformamide dimethyl acetal . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with ammonium acetate can lead to the formation of pyrimidine derivatives with different substituents at positions 2 and 7 .
Scientific Research Applications
2-(4-Butoxyphenyl)pyrimidin-5-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex pyrimidine derivatives. In biology and medicine, pyrimidine derivatives are known for their pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities . This compound is also used in the development of new drugs targeting various diseases, including cancer, neurological disorders, and chronic pain .
Mechanism of Action
The mechanism of action of 2-(4-Butoxyphenyl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . This inhibitory response contributes to their anti-inflammatory effects and potential therapeutic applications.
Comparison with Similar Compounds
2-(4-Butoxyphenyl)pyrimidin-5-amine can be compared with other similar compounds, such as 2-aminopyrimidine derivatives and pyrazolo[3,4-d]pyrimidine derivatives. These compounds share a similar pyrimidine core structure but differ in their substituents and specific biological activities . For example, 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities, while pyrazolo[3,4-d]pyrimidine derivatives are known for their cytotoxic activities against cancer cell lines .
Properties
IUPAC Name |
2-(4-butoxyphenyl)pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-2-3-8-18-13-6-4-11(5-7-13)14-16-9-12(15)10-17-14/h4-7,9-10H,2-3,8,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQIFQDOFGVNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26666590 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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